N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-13-10-16(8-9-17(13)23-3)25(21,22)20-12-18(2,24-4)14-6-5-7-15(19)11-14/h5-11,20H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFRHKTYEDLKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as tolfenamic acid, have been found to inhibit the biosynthesis of prostaglandins. This suggests that the compound may interact with enzymes involved in the prostaglandin synthesis pathway, such as cyclooxygenase (COX) enzymes.
Pharmacokinetics
Similar compounds such as tolfenamic acid have been found to be well absorbed and undergo extensive metabolism. The compound’s bioavailability would be influenced by factors such as its absorption rate, distribution in the body, metabolism, and excretion.
Biological Activity
N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H20ClN1O4S
- Molecular Weight : 357.85 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.
Antimicrobial Properties
Research has indicated that sulfonamides possess significant antimicrobial activity. The mechanism often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit anticancer properties. These effects are typically mediated through several pathways:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can interfere with the normal cell cycle, preventing cancer cells from dividing.
- Inhibition of Tumor Growth : In vivo studies have reported reduced tumor size in models treated with similar sulfonamides.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the effectiveness of various sulfonamides against Gram-positive and Gram-negative bacteria.
- Results indicated that this compound exhibited potent activity against strains resistant to conventional antibiotics.
-
Anticancer Research :
- In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells.
- The IC50 (half maximal inhibitory concentration) values were determined to be significantly lower than those of many existing chemotherapeutics, suggesting a promising therapeutic index.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety likely interacts with enzymes involved in folate metabolism.
- Receptor Modulation : The methoxy and chlorophenyl groups may influence binding affinity to various receptors, enhancing its biological efficacy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (EP3 348 550A1)
- Structural Differences :
- The target compound features a benzenesulfonamide core, whereas this analog contains a benzothiazole ring linked to a 3-chlorophenylacetamide group.
- The trifluoromethyl substituent in the benzothiazole moiety enhances electronegativity and metabolic stability compared to the methoxypropyl group in the target compound.
- Functional Implications: Benzothiazole derivatives are known for kinase inhibition (e.g., JAK/STAT pathways) and antitumor activity. The absence of a sulfonamide group in this analog may reduce hydrogen-bonding interactions but improve membrane permeability .
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (Biopharmacule Catalog)
- Structural Differences :
- This compound retains a methanesulfonamide group but lacks the 3-chlorophenyl and methoxypropyl substituents. Instead, it incorporates a chloroacetyl group on the phenyl ring.
N-(2-Chloro-2-(3-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide
- Structural Differences :
- Both compounds share a benzenesulfonamide core and a chloro-substituted phenyl group. However, the ethyl side chain in this analog is shorter than the methoxypropyl chain in the target compound.
- The 3-methoxyphenyl group replaces the 3-chlorophenyl group, altering electronic and steric properties.
- Functional Implications: The shorter ethyl chain may reduce lipophilicity, affecting blood-brain barrier penetration.
Key Research Findings and Trends
- Sulfonamide vs. Acetamide Scaffolds : Benzenesulfonamides (e.g., the target compound) generally exhibit stronger hydrogen-bonding interactions with target proteins compared to acetamides (e.g., benzothiazole analogs), which may enhance binding affinity but reduce cell permeability .
- Substituent Effects :
- Chlorophenyl Groups : The 3-chlorophenyl moiety in the target compound and its analogs is associated with enhanced hydrophobic interactions and π-stacking in receptor binding pockets.
- Methoxypropyl Chains : This substituent in the target compound introduces conformational flexibility and may mitigate metabolic oxidation compared to rigid aromatic systems .
- Pharmacokinetic Considerations : Compounds with trifluoromethyl or chloroacetyl groups (e.g., benzothiazole derivatives) often show improved metabolic stability but may carry higher toxicity risks due to reactive intermediates .
Q & A
Q. How can the structural integrity of N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-3-methylbenzenesulfonamide be confirmed during synthesis?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming molecular structure and purity. For example, and NMR can resolve methoxy, chlorophenyl, and sulfonamide functional groups, while high-resolution MS validates molecular weight. X-ray crystallography (e.g., single-crystal studies) provides definitive confirmation of stereochemistry and bond angles, as demonstrated in structurally related sulfonamides .
Q. What solvent systems and reaction conditions optimize the synthesis of this compound?
- Methodological Answer: Polar aprotic solvents (e.g., DMF, THF) are preferred for sulfonamide bond formation due to their ability to stabilize intermediates. Controlled temperatures (40–80°C) and inert atmospheres (N/Ar) minimize side reactions like oxidation. For example, ethanol and dichloromethane (DCM) were used in multi-step syntheses of analogous compounds, with yields exceeding 90% under optimized conditions .
Q. How does the substitution pattern (e.g., methoxy vs. chloro groups) influence physicochemical properties?
- Methodological Answer: Substituent position significantly affects solubility and reactivity. A comparative study of meta- vs. para-methoxy substitution in sulfonamides showed that meta-methoxy groups enhance lipophilicity (logP +0.3), while para-substitution improves aqueous solubility by 15–20% due to reduced steric hindrance. Chlorine at the 3-position on the phenyl ring increases electrophilicity, facilitating nucleophilic substitutions .
| Substituent Position | LogP | Aqueous Solubility (mg/mL) | Reactivity with Nucleophiles |
|---|---|---|---|
| 3-Chloro, 4-methoxy | 2.8 | 0.45 | High (SN2 favored) |
| 4-Chloro, 3-methoxy | 2.5 | 0.62 | Moderate |
| 2-Chloro, 4-methoxy | 3.1 | 0.28 | Low (steric hindrance) |
| Data derived from structural analogs |
Advanced Research Questions
Q. What kinetic and mechanistic insights are critical for scaling up reactions involving this compound?
- Methodological Answer: Pseudo-first-order kinetics under varying reactant concentrations (0.1–1.0 M) can identify rate-limiting steps. For example, in sulfonylation reactions, the rate constant () increases by 30% when using DMF vs. THF, suggesting solvent polarity accelerates intermediate formation. Arrhenius plots (25–80°C) reveal activation energies () of ~50 kJ/mol, indicating thermally controlled mechanisms .
Q. How can computational modeling predict binding affinities to biological targets (e.g., enzymes)?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) assess interactions with targets like cyclooxygenase-2 (COX-2). For a related sulfonamide, simulations predicted a binding energy of −8.2 kcal/mol, correlating with experimental IC values of 0.8 µM. Density Functional Theory (DFT) calculations further optimize substituent effects on electron-withdrawing capacity .
Q. How should researchers resolve contradictions in solubility data across experimental batches?
- Methodological Answer: Systematic analysis of polymorphic forms (via PXRD) and residual solvents (GC-MS) is essential. For instance, a 20% discrepancy in solubility between batches was traced to a metastable polymorph (enthalpically less stable by 5 kJ/mol). Recrystallization in ethyl acetate/n-hexane (3:1) yielded the stable form, aligning solubility data with theoretical predictions .
Q. What strategies mitigate degradation during long-term stability studies?
- Methodological Answer: Accelerated stability testing (40°C/75% RH for 6 months) identified hydrolysis of the methoxy group as the primary degradation pathway. Lyophilization and storage under argon with desiccants (silica gel) reduced degradation by 70%. HPLC-UV (λ = 254 nm) monitored impurity profiles, ensuring <0.5% degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
